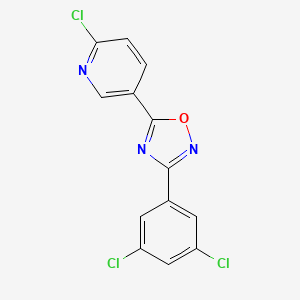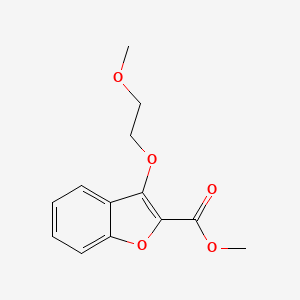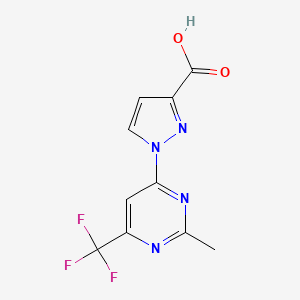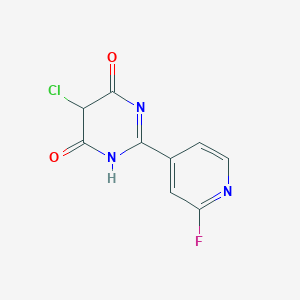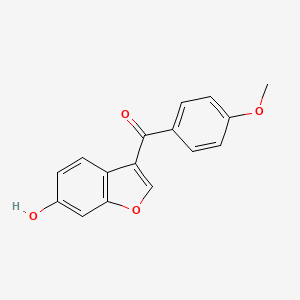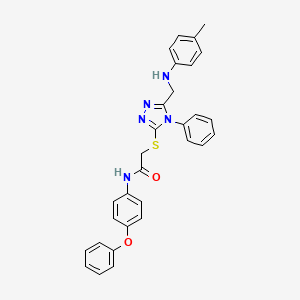![molecular formula C14H9ClO4 B11774350 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)
7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of fused benzene and furan rings. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 1st position, and a carboxylic acid group at the 4th position on the dibenzofuran skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of Functional Groups: The chlorine atom, methoxy group, and carboxylic acid group are introduced through specific reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted dibenzofuran derivatives.
Scientific Research Applications
7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without any substituents.
7-Chlorodibenzofuran: Similar structure but lacks the methoxy and carboxylic acid groups.
1-Methoxydibenzofuran: Similar structure but lacks the chlorine and carboxylic acid groups.
Uniqueness: 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, methoxy group, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H9ClO4 |
|---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
7-chloro-1-methoxydibenzofuran-4-carboxylic acid |
InChI |
InChI=1S/C14H9ClO4/c1-18-10-5-4-9(14(16)17)13-12(10)8-3-2-7(15)6-11(8)19-13/h2-6H,1H3,(H,16,17) |
InChI Key |
RZMURXTUHSPSNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


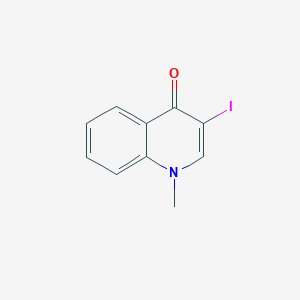

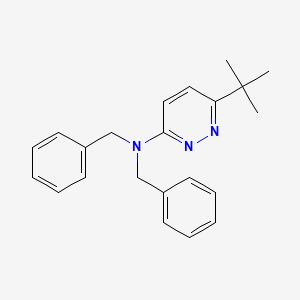
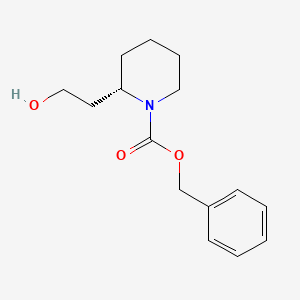
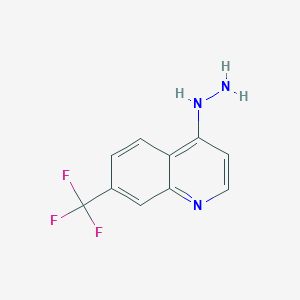
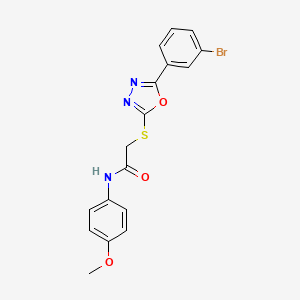

![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)
